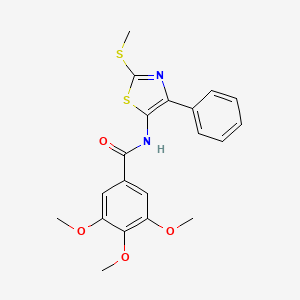

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-24-14-10-13(11-15(25-2)17(14)26-3)18(23)22-19-16(21-20(27-4)28-19)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBWQSOHGILJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C(S2)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

Attachment of the Benzamide Group: The thiazole intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Introduction of the Methylthio Group: This step involves the methylation of the thiazole nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like iron powder in acidic conditions.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium hydride, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-thiazole hybrids. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, synthetic pathways, and functional group variations.

Structural Analogues and Substituent Variations

Key Observations

Heterocyclic Core Variations :

- The target compound’s thiazole ring distinguishes it from triazole (e.g., [7–9]) or pyrrolooxazine (PBX2) derivatives. Thiazoles are often associated with enhanced metabolic stability compared to triazoles .

- Sulfur-containing groups (e.g., methylthio in the target vs. sulfamoyl in compounds 51–55) influence solubility and binding affinity. Sulfamoyl groups may enhance hydrogen bonding but reduce lipophilicity .

PBX2’s pyrrolooxazine core, however, introduces additional hydrogen-bonding sites . Methylthio vs.

Synthetic Methodologies :

Biological Activity

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C20H20N2O4S2

- Molecular Weight : 416.5 g/mol

The compound exhibits various mechanisms that contribute to its biological activity:

- Cyclooxygenase (COX) Inhibition : Recent studies indicate that derivatives of thiazole carboxamide, including this compound, show significant inhibition of COX enzymes, which are crucial in the inflammatory process and cancer progression . The presence of the trimethoxy group enhances binding affinity to COX enzymes, increasing the compound's efficacy.

- Anticancer Activity : The compound has been tested against several cancer cell lines. The anticancer effects are hypothesized to be due to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways associated with cell survival .

- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound possess antioxidant properties that may protect cells from oxidative stress, a contributor to cancer and other diseases .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| COX-1 Inhibition | Various | 0.9 | Competitive inhibition |

| COX-2 Inhibition | Various | 1.0 | Competitive inhibition |

| Anticancer Activity | HepG2 | 116.96 | Induction of apoptosis |

| Antioxidant Activity | DPPH Assay | Not specified | Scavenging free radicals |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Anticancer Efficacy :

- Inflammation Model :

- Oxidative Stress Protection :

Q & A

Basic Questions

Q. What are the key steps and optimal reaction conditions for synthesizing 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide?

- Methodology :

- Step 1 : Condensation reactions between a benzamide precursor and a thiazole intermediate under reflux conditions (e.g., ethanol or methanol as solvents) .

- Step 2 : Nucleophilic substitution to introduce the methylthio group, requiring precise temperature control (typically 60–80°C) and anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via TLC and melting point determination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4,5-positions and thiazole ring protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Approach :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Apply restraints for disordered moieties (e.g., methoxy or methylthio groups) .

- Validate with PLATON checks for missed symmetry or twinning. Cross-reference with spectroscopic data to resolve ambiguities .

Q. What strategies are effective for analyzing conflicting biological activity data across studies?

- Methodological Framework :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anticancer activity may stem from MTT vs. SRB assay protocols .

- Structural Analogues : Perform SAR studies to isolate the impact of substituents (e.g., methylthio vs. ethylthio on thiazole) .

- Meta-Analysis : Use tools like RevMan to aggregate data from in vitro/in vivo studies, adjusting for covariates (e.g., dosage, solvent effects) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Protocol :

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin or kinases). Validate with MM-PBSA free energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational shifts .

- Case Study : If the compound shows unexpected inactivity against EGFR, check protonation states (e.g., at physiological pH) or solvent-accessible surface area (SASA) of key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.